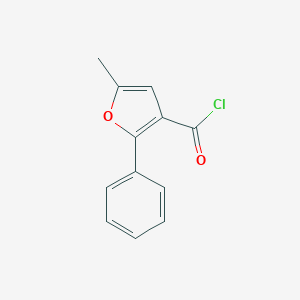

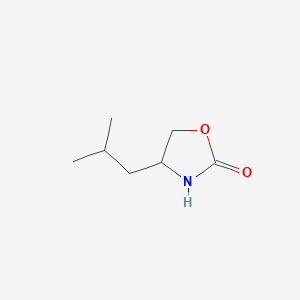

5-Methyl-2-phenylfuran-3-carbonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to 5-Methyl-2-phenylfuran-3-carbonyl chloride, such as various 2,3-dioxo-2,3-dihydrofurans and their derivatives, involves reaction of 1,3-dicarbonyl compounds with oxalyl halides in the presence of magnesium chloride, leading to regio- and stereospecifically the formation of (Z)-alkylidenebutenolides and 4-alkoxycarbonyl-5-aryl-2,3-dioxo-2,3-dihydrofurans (Saalfrank et al., 1991). Another method involves the efficient sequential halolactonization-hydroxylation reaction of 4-aryl-2,3-allenoic acids to synthesize 4-Halo-5-hydroxyfuran-2(5H)-ones (Ma, Wu, & Shi, 2004).

Molecular Structure Analysis

The molecular structure of related compounds, like 5-(4-Chlorophenyl)-4-methoxycarbonyl-2,3-dioxo-2,3-dihydrofuran, has been determined through X-ray crystallography, revealing details about their crystalline structure and molecular geometry (Saalfrank et al., 1991).

Chemical Reactions and Properties

Compounds like 5-Methyl-2-phenylfuran-3-carbonyl chloride can undergo various chemical reactions, including electrophilic aromatic substitution, to form Cl-substituted furan or thiophene rings as described in the multi-component synthesis of highly functionalized 2,2′-bifurans and 2-(thiophen-2-yl)furans (Sayahi et al., 2015).

Physical Properties Analysis

The synthesis and characterization of similar compounds provide insights into their physical properties, such as solubility, melting points, and crystalline structure, which are crucial for their application in synthesis and material science (Dutta, Wu, & Mascal, 2015).

Chemical Properties Analysis

The chemical properties of 5-Methyl-2-phenylfuran-3-carbonyl chloride and related compounds, including reactivity, stability, and potential reactions, can be inferred from detailed studies of their synthesis, reactions, and molecular structure. For instance, the reactivity of furan- or thiophene-2-carbonyl chloride with isocyanides and dialkyl acetylenedicarboxylates indicates the versatility of these compounds in organic synthesis (Sayahi et al., 2015).

科学的研究の応用

Antimicrobial Activity Synthesis

One study described the synthesis of novel phenylfuro[3,2-d]pyrimidine glycosides derivatives, starting from a compound related to 5-Methyl-2-phenylfuran-3-carbonyl chloride, with anticipated antimicrobial activity (Ghoneim, El-Farargy, & Elkanzi, 2019). The synthesis process involved reactions that led to the formation of compounds whose pharmacological properties, including potential antimicrobial activity, were highlighted.

Organic Synthesis Methodologies

Another research application involved the carbonylation of aryl chlorides with oxygen nucleophiles at atmospheric pressure, presenting a mild method for preparing phenyl esters from aryl chlorides via palladium-catalyzed carbonylation (Watson, Fan, & Buchwald, 2008). This study showcases the versatility of carbonyl chloride intermediates in synthesizing a variety of carbonyl derivatives under mild conditions.

Catalysis and Reagent Development

Research on the [3 + 2] cycloaddition reaction between carbonyl ylides and alkynes to produce substituted 2,5-dihydrofurans demonstrated the role of certain catalysts and reagents in influencing reaction outcomes (Bentabed-Ababsa et al., 2012). This study exemplifies the application of 5-Methyl-2-phenylfuran-3-carbonyl chloride in facilitating specific organic transformations.

Biomass Conversion

A significant application was found in the conversion of biomass-derived materials to valuable chemical intermediates. For example, the production of 5-(chloromethyl)furan-2-carbonyl chloride from 5-(chloromethyl)furfural (CMF) demonstrates an efficient pathway to transform biomass into useful industrial chemicals (Dutta, Wu, & Mascal, 2015). This research highlights the potential of utilizing such compounds in the development of green chemistry applications.

Advanced Material Synthesis

The exploration of novel synthetic pathways to create heterocyclic compounds and functional materials also represents an important application area. For instance, the synthesis of heterocycles from arylation products of unsaturated compounds shows the utility of carbonyl chloride intermediates in constructing complex molecules with potential for material science applications (Gorak, Obushak, Matiichuk, & Lytvyn, 2009).

Safety And Hazards

“5-Methyl-2-phenylfuran-3-carbonyl chloride” should be handled with care. It is recommended to avoid contact with skin and eyes, and not to breathe dust/fume/gas/mist/vapours/spray . It should be kept away from heat/sparks/open flames/hot surfaces and not allowed to come in contact with air or water .

特性

IUPAC Name |

5-methyl-2-phenylfuran-3-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO2/c1-8-7-10(12(13)14)11(15-8)9-5-3-2-4-6-9/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRQXXGRXBJTAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C2=CC=CC=C2)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60570754 |

Source

|

| Record name | 5-Methyl-2-phenylfuran-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-phenylfuran-3-carbonyl chloride | |

CAS RN |

183210-32-4 |

Source

|

| Record name | 5-Methyl-2-phenylfuran-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(4-Iodophenyl)-2-(2,4-dinitrophenyl)-2H-5-tetrazolio]-1,3-benzenedisulfonate sodium salt](/img/structure/B60374.png)

![4-Amino-5-fluoro-1-[2-[2-(hydroxymethyl)-4-oxo-thiazolidin-3-yl]ethyl]pyrimidin-2-one](/img/structure/B60378.png)

![3-methyl-6,7-dihydroisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B60384.png)

![(E)-But-2-enedioic acid;2-[(E)-(2,5-dimethyl-4,4-dioxopyrazolo[3,4-c][2,1]benzothiazepin-10-ylidene)amino]oxy-N,N-dimethylethanamine](/img/structure/B60392.png)